4-(Fmoc-amino)-1-(3-fluorobenzyl)-4-carboxypiperidine
Overview
Description
4-(Fmoc-amino)-1-(3-fluorobenzyl)-4-carboxypiperidine is a synthetic organic compound that belongs to the piperidine class of chemicals. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a fluorobenzyl group attached to the piperidine ring, and a carboxyl group. It is commonly used in peptide synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)-1-(3-fluorobenzyl)-4-carboxypiperidine typically involves multiple steps:
Fmoc Protection: The amino group of the piperidine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Fluorobenzylation: The piperidine ring is then alkylated with 3-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group.
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated peptide synthesizers, high-throughput reactors, and efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or aldehydes derived from the carboxyl group.
Substitution: Compounds with substituted fluorobenzyl groups.
Scientific Research Applications
4-(Fmoc-amino)-1-(3-fluorobenzyl)-4-carboxypiperidine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for various enzymes and receptors.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules, enhancing their stability and bioavailability.
Chemical Biology: The compound is employed in the study of protein-ligand interactions and the development of chemical probes.
Mechanism of Action
The mechanism of action of 4-(Fmoc-amino)-1-(3-fluorobenzyl)-4-carboxypiperidine depends on its specific application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation and is removed under mild basic conditions to reveal the free amine.
Drug Design: As a pharmacophore, it interacts with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Fmoc-amino)-1-benzyl-4-carboxypiperidine: Similar structure but lacks the fluorine atom on the benzyl group.
4-(Boc-amino)-1-(3-fluorobenzyl)-4-carboxypiperidine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
4-(Fmoc-amino)-1-(4-fluorobenzyl)-4-carboxypiperidine: Similar structure but with the fluorine atom in a different position on the benzyl group.
Uniqueness
4-(Fmoc-amino)-1-(3-fluorobenzyl)-4-carboxypiperidine is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. The Fmoc protecting group also provides versatility in peptide synthesis, allowing for selective deprotection and functionalization.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4/c29-20-7-5-6-19(16-20)17-31-14-12-28(13-15-31,26(32)33)30-27(34)35-18-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-11,16,25H,12-15,17-18H2,(H,30,34)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTRCTLGDMALCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115416 | |
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(3-fluorophenyl)methyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916421-80-2 | |
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(3-fluorophenyl)methyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916421-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(3-fluorophenyl)methyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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